molecular formula C9H10N2O2 B12847244 (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol

(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B12847244
M. Wt: 178.19 g/mol
InChI Key: PNGGROWZBJZHHZ-UHFFFAOYSA-N
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Description

(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound belonging to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is a solvent- and catalyst-free approach under microwave irradiation, which provides good to excellent yields . This method is environmentally friendly and offers a simple workup process.

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve the use of solid support catalysts such as Al2O3 and TiCl4. These methods are designed to be scalable and efficient, minimizing waste and optimizing reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to optimize the reaction yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. It has been shown to modulate various biological pathways, including those related to cyclin-dependent kinases (CDKs) and GABA A receptors. These interactions lead to its diverse biological activities, such as antiviral and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific methoxy and methanol functional groups, which confer distinct chemical properties and biological activities compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

(7-methoxyimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGGROWZBJZHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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